molecular formula C10H8O4 B1618304 Furfuryl 2-furoate CAS No. 615-11-2

Furfuryl 2-furoate

Cat. No.: B1618304
CAS No.: 615-11-2
M. Wt: 192.17 g/mol
InChI Key: RRYLJIZZSKSDGN-UHFFFAOYSA-N
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Description

Furfuryl 2-furoate is an organic compound derived from furfural, a versatile platform molecule obtained from biomass This compound features a furan ring structure, which is known for its high reactivity and potential for various chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl 2-furoate can be synthesized through the esterification of furfuryl alcohol with 2-furoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Furfuryl 2-furoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives, such as 2,5-furandicarboxylic acid.

    Reduction: The ester group can be reduced to form furfuryl alcohol and 2-furoic acid.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents, such as halogens and nitrating agents, are used under acidic conditions.

Major Products:

    Oxidation: 2,5-Furandicarboxylic acid

    Reduction: Furfuryl alcohol and 2-furoic acid

    Substitution: Substituted furan derivatives

Scientific Research Applications

Furfuryl 2-furoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various bio-based chemicals and materials.

    Biology: this compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and biodegradability.

    Industry: It is used in the production of resins, adhesives, and coatings, owing to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of furfuryl 2-furoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell permeability and enzyme activity. The furan ring structure allows for easy penetration into cells, making it an effective agent for delivering therapeutic compounds.

Comparison with Similar Compounds

Furfuryl 2-furoate can be compared with other furan derivatives, such as:

    Furfuryl alcohol: Unlike this compound, furfuryl alcohol is primarily used as a monomer for the production of resins and polymers.

    2-Furoic acid: This compound is used as a preservative and flavoring agent in the food industry, whereas this compound has broader applications in materials science and medicine.

    2,5-Furandicarboxylic acid: This compound is a key monomer for the production of bio-based plastics, while this compound is more versatile in its applications.

Properties

IUPAC Name

furan-2-ylmethyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-10(9-4-2-6-13-9)14-7-8-3-1-5-12-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYLJIZZSKSDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210466
Record name Furfuryl 2-furoate
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-11-2
Record name 2-Furancarboxylic acid, 2-furanylmethyl ester
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Record name Furfuryl 2-furoate
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Record name Furfuryl 2-furoate
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Record name Furfuryl 2-furoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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